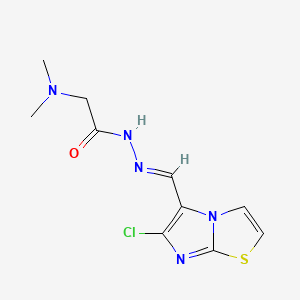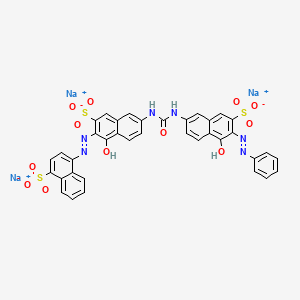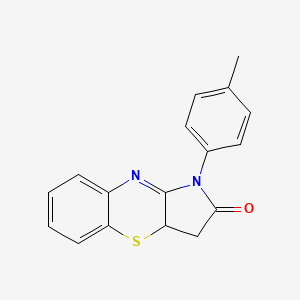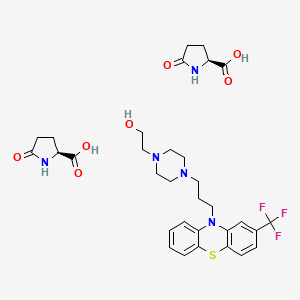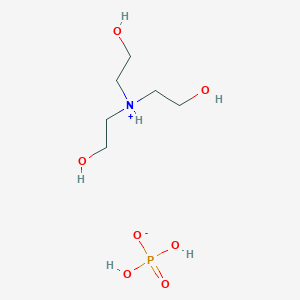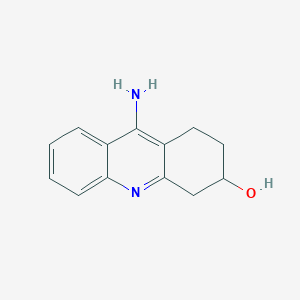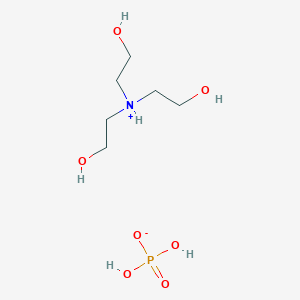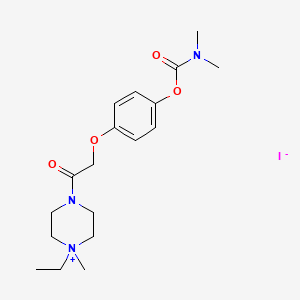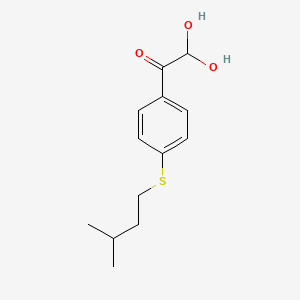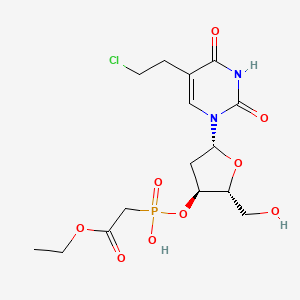
4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 1261662, also known as 6-Bromo-2-chloropyridine-3-sulfonyl chloride, is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) and brominating agents like bromine (Br2) under controlled temperatures and solvent conditions .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-2-chloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques such as recrystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Bromo-2-chloropyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group.
2-Chloropyridine-3-sulfonyl chloride: Similar but without the bromine atom.
6-Bromo-3-pyridinesulfonyl chloride: Similar but with different substitution patterns.
Uniqueness
6-Bromo-2-chloropyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
94431-09-1 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-butyl-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-12-20-19(24)16-8-10-17(11-9-16)21-18(23)15(2)22-13-6-5-7-14-22/h8-11,15H,3-7,12-14H2,1-2H3,(H,20,24)(H,21,23) |
InChI Key |
SPWRNOCAJVFKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)

